Field: Physical Chemistry
Application: 2,7-Diphenylbenzothienobenzothiophene is used as the semiconductor layer in OFETs.
Field: Organic Chemistry
Application: Vapor-deposited thin films of 2,7-Diphenylbenzothienobenzothiophene are used as an active layer of OFETs.
Field: Material Science
Application: 2,7-Diphenylbenzothienobenzothiophene is used in the fabrication of photovoltaic cells.
Application: 2,7-Diphenylbenzothienobenzothiophene is used in the fabrication of OLEDs.
Application: 2,7-Diphenylbenzothienobenzothiophene is used in the fabrication of electrochromic devices.
Application: 2,7-Diphenylbenzothienobenzothiophene is used in the fabrication of sensors.
2,7-Diphenylbenzothieno[3,2-b] benzothiophene is a complex organic compound characterized by its unique molecular structure, which consists of fused aromatic rings containing sulfur. This compound is notable for its potential applications in organic electronics, particularly as a semiconductor material in organic field-effect transistors. The presence of multiple phenyl and thiophene groups contributes to its electronic properties, making it an attractive candidate for high-performance devices.
DPh-BTBT functions as a p-type organic semiconductor []. In OFETs, DPh-BTBT films act as the channel where charge carriers (holes) can move under the influence of an applied electric field. The extended conjugation and planar structure facilitate efficient hole transport within the DPh-BTBT molecules [].
The chemical behavior of 2,7-diphenylbenzothieno[3,2-b] benzothiophene includes various reactions that facilitate its synthesis and functionalization. Key reactions include:
The synthesis of 2,7-diphenylbenzothieno[3,2-b] benzothiophene typically involves several steps:
The primary applications of 2,7-diphenylbenzothieno[3,2-b] benzothiophene include:
Interaction studies involving 2,7-diphenylbenzothieno[3,2-b] benzothiophene primarily focus on its behavior in electronic devices. Research has shown that this compound interacts favorably with various dielectric materials in OFET configurations, enhancing device stability and performance under ambient conditions . Additionally, studies on charge carrier dynamics reveal insights into how modifications to the molecular structure can influence electronic interactions.
Several compounds share structural similarities with 2,7-diphenylbenzothieno[3,2-b] benzothiophene. Notable examples include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Benzothieno[3,2-b]thiophene | Fewer phenyl groups | Lower mobility but simpler synthesis |
Dithienobenzothiophene | Contains additional thiophene units | Enhanced solubility and stability |
2,7-Diphenylbenzoselenopheno[3,2-b]benzoselenophene | Selenium instead of sulfur | Unique optical properties |
The uniqueness of 2,7-diphenylbenzothieno[3,2-b] benzothiophene lies in its balance of structural complexity and electronic performance. Its dual phenyl substitutions enhance charge transport while maintaining stability under operational conditions.
Irritant